Ethyl 4-bromobut-2-ynoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H7BrO2 |
|---|---|
Molecular Weight |
191.02 g/mol |
IUPAC Name |
ethyl 4-bromobut-2-ynoate |
InChI |
InChI=1S/C6H7BrO2/c1-2-9-6(8)4-3-5-7/h2,5H2,1H3 |
InChI Key |
XTUNBSQHSNLFLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CCBr |
Origin of Product |
United States |
An In-depth Technical Guide to the Reactivity Profile of Ethyl 4-Bromobut-2-ynoate with Various Nucleophiles
Abstract
Ethyl 4-bromobut-2-ynoate is a highly versatile bifunctional reagent in organic synthesis, possessing both an electrophilic alkyne and a reactive alkyl bromide. This combination of functionalities allows for a diverse range of reactions with various nucleophiles, leading to the construction of complex molecular architectures, including a variety of heterocyclic systems. This technical guide provides a comprehensive overview of the reactivity of ethyl 4-bromobut-2-ynoate with several classes of nucleophiles, including amines, thiols, phosphines, and carbanions. The underlying reaction mechanisms, regioselectivity, and practical experimental considerations are discussed in detail, supported by established protocols and data from the scientific literature. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable building block.
Introduction: The Synthetic Utility of a Bifunctional Building Block
Ethyl 4-bromobut-2-ynoate, a molecule featuring an electron-deficient carbon-carbon triple bond conjugated to an ester group and a primary alkyl bromide, presents a unique platform for synthetic transformations. The electron-withdrawing nature of the ethyl ester group polarizes the alkyne, making it susceptible to nucleophilic attack (Michael addition). Concurrently, the bromine atom serves as a good leaving group in nucleophilic substitution reactions. This dual reactivity allows for a variety of reaction pathways, often leading to the formation of complex cyclic and acyclic compounds in a single step. Understanding the interplay between these two reactive sites is crucial for predicting and controlling the outcome of its reactions with different nucleophiles.
This guide will explore the reactivity of ethyl 4-bromobut-2-ynoate with key classes of nucleophiles, providing insights into the mechanistic rationale behind the observed product formation and offering practical guidance for laboratory applications.
Reactions with Amine Nucleophiles: A Gateway to Nitrogen-Containing Heterocycles
The reaction of ethyl 4-bromobut-2-ynoate with primary and secondary amines is a powerful method for the synthesis of various nitrogen-containing heterocycles, most notably substituted pyrroles. The reaction typically proceeds through a cascade of nucleophilic addition and substitution steps.
Mechanism of Pyrrole Formation
The generally accepted mechanism for the formation of pyrroles from ethyl 4-bromobut-2-ynoate and primary amines involves an initial Michael addition of the amine to the electron-deficient alkyne. This is followed by an intramolecular nucleophilic substitution, leading to cyclization and subsequent aromatization to the pyrrole ring.
The reaction pathway can be visualized as follows:
Caption: General reaction pathway for pyrrole synthesis.
The initial conjugate addition of the primary amine to the alkyne can lead to a mixture of (E) and (Z) enamines. The subsequent intramolecular cyclization, an SN2 attack of the enamine nitrogen on the carbon bearing the bromine, is a 5-endo-dig cyclization, which is generally disfavored by Baldwin's rules. However, in this case, the geometry of the intermediate allows for the reaction to proceed. The final step involves tautomerization to the more stable aromatic pyrrole ring.
Experimental Protocol: Synthesis of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate
This protocol describes a representative synthesis of a substituted pyrrole from ethyl 4-bromobut-2-ynoate and a primary amine.
Materials:
-
Ethyl 4-bromobut-2-ynoate
-
Aniline
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of aniline (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add triethylamine (1.2 mmol).
-
Add ethyl 4-bromobut-2-ynoate (1.1 mmol) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure.
-
Dilute the residue with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired pyrrole.
Expected Outcome: This reaction is expected to yield the corresponding substituted pyrrole. The yields can vary depending on the specific amine and reaction conditions used.
Reactions with Thiol Nucleophiles: Formation of Thioethers and Heterocycles
Thiols are potent nucleophiles that readily react with ethyl 4-bromobut-2-ynoate. Depending on the reaction conditions and the nature of the thiol, either S-alkylation via substitution of the bromide or conjugate addition to the alkyne can occur. In many cases, a subsequent reaction can lead to the formation of thiophenes.
Regioselectivity: Michael Addition vs. SN2 Substitution
The high nucleophilicity of thiols and especially thiophenolates allows for two primary competing reaction pathways[1][2].
-
Michael Addition: The thiolate can attack the β-carbon of the alkyne, leading to a vinyl sulfide intermediate.
-
SN2 Substitution: The thiolate can displace the bromide ion at the C4 position to form a thioether.
The outcome is often influenced by the reaction conditions. Softer nucleophiles and polar aprotic solvents tend to favor SN2 reactions, while harder nucleophiles and protic solvents can favor Michael addition.
Caption: Competing pathways in the reaction with thiols.
Synthesis of Thiophenes
In the presence of a base, the initial Michael adduct can undergo an intramolecular cyclization to form a substituted thiophene, although this is not as common as pyrrole formation from amines. A more direct route to thiophenes involves the reaction of ethyl 4-bromobut-2-ynoate with a sulfur source like sodium sulfide, which can act as a binucleophile[3].
Experimental Protocol: Reaction with Sodium Thiophenoxide
This protocol outlines the reaction of ethyl 4-bromobut-2-ynoate with sodium thiophenoxide, which is expected to favor the SN2 substitution product under these conditions.
Materials:
-
Ethyl 4-bromobut-2-ynoate
-
Thiophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add a solution of thiophenol (1.0 mmol) in THF (2 mL) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the resulting solution of sodium thiophenoxide to 0 °C and add a solution of ethyl 4-bromobut-2-ynoate (1.0 mmol) in THF (2 mL) dropwise.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reactions with Phosphine Nucleophiles: Annulation and Cyclization Cascades
Tertiary phosphines are excellent nucleophiles that can initiate a variety of transformations with electron-deficient alkynes. In the case of ethyl 4-bromobut-2-ynoate, the reaction can lead to the formation of various cyclic and acyclic phosphorus-containing compounds, and phosphines can also act as catalysts in annulation reactions.
Phosphine-Catalyzed Annulation Reactions
Phosphines can catalyze [3+2] and [4+2] annulation reactions of allenoates and alkynoates[4][5]. The reaction of ethyl 4-bromobut-2-ynoate with a phosphine can generate a zwitterionic intermediate that can act as a 1,3-dipole in cycloaddition reactions with suitable dipolarophiles.
Caption: General scheme for phosphine-catalyzed annulation.
Experimental Protocol: Phosphine-Mediated Cyclization (Hypothetical)
Materials:
-
Ethyl 4-bromobut-2-ynoate
-
Triphenylphosphine (PPh₃)
-
An electron-deficient alkene (e.g., N-phenylmaleimide)
-
Anhydrous toluene
Procedure:
-
To a solution of ethyl 4-bromobut-2-ynoate (1.0 mmol) and N-phenylmaleimide (1.0 mmol) in anhydrous toluene (10 mL) under an inert atmosphere, add triphenylphosphine (0.1 mmol).
-
Heat the reaction mixture to 80 °C and monitor by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the cycloadduct.
Reactions with Carbanionic Nucleophiles: Carbon-Carbon Bond Formation
Carbanions, particularly "soft" nucleophiles like organocuprates and enolates, are effective for forming new carbon-carbon bonds with ethyl 4-bromobut-2-ynoate. The primary mode of reaction is typically conjugate addition to the alkyne.
Organocuprate Additions
Organocuprates (Gilman reagents) are known to undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds[6][7]. In the case of ethyl 4-bromobut-2-ynoate, the organocuprate is expected to add to the β-position of the alkyne, generating a vinylcuprate intermediate. This intermediate can then be protonated upon workup or trapped with an electrophile.
Experimental Protocol: Conjugate Addition of Lithium Dimethylcuprate
This protocol describes the conjugate addition of a Gilman reagent to ethyl 4-bromobut-2-ynoate.
Materials:
-
Copper(I) iodide (CuI)
-
Methyllithium (MeLi) solution in diethyl ether
-
Anhydrous diethyl ether (Et₂O)
-
Ethyl 4-bromobut-2-ynoate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a suspension of CuI (1.0 mmol) in anhydrous Et₂O (10 mL) at -78 °C under an inert atmosphere, add MeLi solution (2.0 mmol) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes to form the lithium dimethylcuprate reagent.
-
Add a solution of ethyl 4-bromobut-2-ynoate (1.0 mmol) in Et₂O (5 mL) dropwise to the cuprate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with Et₂O (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Summary of Reactivity
The following table summarizes the expected major products from the reaction of ethyl 4-bromobut-2-ynoate with various nucleophiles.
| Nucleophile Class | Representative Nucleophile | Expected Major Product(s) | Reaction Type |
| Amines | Primary Amines (e.g., Aniline) | Substituted Pyrroles | Michael Addition / Intramolecular SN2 |
| Secondary Amines | Allenic amines or cyclized products | Michael Addition / Elimination or Cyclization | |
| Thiols | Thiophenols | S-Alkylated products | SN2 Substitution or Michael Addition |
| Sodium Sulfide | Substituted Thiophenes | Double Nucleophilic Substitution | |
| Phosphines | Triphenylphosphine | Zwitterionic intermediates, Cycloadducts | Nucleophilic Addition, Catalytic Annulation |
| Carbanions | Organocuprates (R₂CuLi) | β-Substituted α,β-unsaturated esters | Conjugate Addition |
| Malonate Esters | Michael adducts | Michael Addition |
Conclusion
Ethyl 4-bromobut-2-ynoate is a powerful and versatile building block in organic synthesis. Its dual electrophilic nature allows for a rich and diverse reactivity profile with a wide range of nucleophiles. By carefully selecting the nucleophile and controlling the reaction conditions, chemists can selectively target either the alkyne or the alkyl bromide functionality, or engage both in cascade reactions to construct complex molecular scaffolds. The reactions with amines to form pyrroles are particularly noteworthy for their efficiency in heterocyclic synthesis. The insights and protocols provided in this guide are intended to facilitate the application of this valuable reagent in the design and execution of novel synthetic strategies in academic and industrial research.
References
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-
National Institute of Standards and Technology. (n.d.). Ethyl 4-bromobutyrate. NIST WebBook. Retrieved from [Link]
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Chem-Station. (2014, August 7). Organocuprates. Chem-Station Int. Ed. Retrieved from [Link]
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PubChem. (n.d.). Ethyl (E)-4-bromobut-2-enoate. Retrieved from [Link]
- Mubarak, M. S., & Al-Arif, M. M. (2020). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry, 15(1).
- Al-Tel, T. H. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry, 10, 482-488.
- Kwon, O., et al. (2019).
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ResearchGate. (2021, December). Nucleophilic reactions of ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate: One molecule – various heterocycles. Journal of Fluorine Chemistry. Retrieved from [Link]
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LookChem. (n.d.). (Z)-ethyl 4-bromobut-2-enoate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of thiophenes. Retrieved from [Link]
- McKibben, B. P., Cartwright, C. H., & Castelhano, A. L. (1999). Practical synthesis of tetrasubstituted thiophenes for use in compound libraries. Tetrahedron Letters, 40(31), 5471-5474.
-
University of North Florida. (n.d.). Synthesis of substituted pyrroles by addition of sulfonamides to ethyl propiolate. UNF Digital Commons. Retrieved from [Link]
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PubChem. (n.d.). Ethyl (E)-4-bromobut-2-enoate. Retrieved from [Link]
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Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Retrieved from [Link]
- Wang, D., et al. (2021). Synthesis of arylamines and N-heterocycles by direct catalytic nitrogenation using N2.
- Krische, M. J., et al. (2013). Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated γ-Amino Esters and Oxazolidin-2-ones. Chemical Science, 4(9), 3634-3639.
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ResearchGate. (n.d.). Synthetic approaches to functionalized thiophenes. Retrieved from [Link]
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- Lipshutz, B. H. (1992). Organocopper Reagents: Substitution, Conjugate Addition, Carbo/Metallo-cupration, and Other Reactions. In Comprehensive Organic Synthesis (Vol. 1, pp. 107-215). Pergamon.
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Encyclopedia.pub. (2022, November 21). Synthesis of Thienothiophenes. Retrieved from [Link]
- Albrecht, Ł., & Jørgensen, K. A. (2025). Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. Molecules, 30(1), 123.
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Acta Crystallographica Section E. (2010). Ethyl 4-anilino-3-nitrobenzoate. Retrieved from [Link]
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Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]
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Organic Syntheses. (n.d.). THIOPHENE. Retrieved from [Link]
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YouTube. (2019, October 15). Reactions of thiols. Retrieved from [Link]
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Denmark, S. E. (n.d.). Investigations of Organocuprates. Retrieved from [Link]
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Organic Syntheses. (n.d.). Butyric acid, 2-nitro-, ethyl ester. Retrieved from [Link]
- Weigand, J. J., et al. (2022). Borane Adducts of Aromatic Phosphorus Heterocycles: Synthesis, Crystallographic Characterization and Reactivity of a Phosphinine-B(C6F5)3 Lewis Pair. Chemistry – A European Journal, 28(10), e202104108.
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Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link]
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Propargylic Substitution Pathways Involving Ethyl 4-Bromobut-2-ynoate: A Mechanistic and Methodological Guide
Executive Summary
Ethyl 4-bromobut-2-ynoate is a highly versatile, bifunctional electrophile utilized extensively in advanced organic synthesis and drug development[1]. Structurally, it features a propargylic bromide moiety conjugated to an ester group. This unique electronic topology creates a tension between two primary reactive pathways: direct nucleophilic substitution ( SN2 ) and conjugate displacement/rearrangement ( SN2′ ).
For synthetic chemists and drug development professionals, controlling the regioselectivity of this molecule is paramount. The choice of nucleophile, solvent, and transition-metal catalyst dictates whether the reaction yields a linear propargylic derivative (via SN2 ) or a functionalized allene (via SN2′ ). This whitepaper deconstructs the causality behind these pathways, providing field-proven protocols and mechanistic insights to enable precise synthetic control.
Structural & Electronic Profiling: The SN2 vs. SN2′ Dichotomy
The reactivity of ethyl 4-bromobut-2-ynoate is governed by Hard-Soft Acid-Base (HSAB) theory and orbital overlaps.
-
The C4 Position (Propargylic Carbon): Acts as a "hard" electrophilic center. It is highly susceptible to attack by hard nucleophiles (e.g., primary/secondary amines, alkoxides) due to the strong polarization of the C−Br bond[1].
-
The C2 Position ( β -Carbon to the Leaving Group): Acts as a "soft" electrophilic center, activated by the electron-withdrawing ester group. Soft nucleophiles (e.g., organometallics) or transition-metal catalysts preferentially attack here, pushing electron density through the alkyne to expel the bromide, yielding an allene[2].
Divergent regioselective pathways of ethyl 4-bromobut-2-ynoate based on nucleophile hardness.
Pathway 1: Direct SN2 Substitution (Propargylic Functionalization)
Mechanistic Causality
Direct SN2 displacement occurs when hard nucleophiles, such as amines, target the C4 carbon. Because the alkyne is linear, steric hindrance at the propargylic position is minimal. However, the conjugated ester makes the alkyne an excellent Michael acceptor. To prevent competing conjugate addition or polymerization, reactions must be run at low temperatures using non-nucleophilic inorganic bases to scavenge the generated hydrobromic acid[1].
Self-Validating Protocol: Synthesis of Ethyl 4-(pyrrolidin-1-yl)but-2-ynoate
This protocol utilizes a stoichiometric amine with an inorganic base to ensure high SN2 fidelity.
-
Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add K2CO3 (2.0 equiv, 20 mmol) and anhydrous THF (20 mL).
-
Substrate Addition: Introduce ethyl 4-bromobut-2-ynoate (1.0 equiv, 10 mmol) to the suspension. Cool the mixture to 0 °C using an ice-water bath. Causality: 0 °C suppresses the thermodynamic SN2′ pathway and prevents alkyne polymerization.
-
Nucleophile Introduction: Add pyrrolidine (1.1 equiv, 11 mmol) dropwise over 15 minutes. Causality: Dropwise addition prevents localized heating and limits the formation of bis-alkylation byproducts.
-
Reaction Monitoring: Stir at 0 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active starting material indicates completion.
-
Workup: Quench with saturated aqueous NH4Cl (15 mL) to neutralize any unreacted amine. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Pathway 2: Transition-Metal Catalyzed SN2′ Substitution (Allene Synthesis)
Allenes are high-value chiral building blocks in drug discovery. Transition metals like Palladium (Pd) and Copper (Cu) can intercept the propargylic bromide to form metal-complex intermediates that dictate an SN2′ outcome[2],[3],[4].
Palladium-Catalyzed SN2′ Cross-Coupling
Palladium(0) undergoes oxidative addition into the C-Br bond, generating an η3 -propargyl/allenyl palladium(II) intermediate[2]. The regioselectivity of the subsequent transmetalation and reductive elimination is heavily influenced by the steric bulk of the ligands. Bulky phosphine ligands force the incoming nucleophile (e.g., from an arylboronic acid) to attack the less sterically hindered γ -position, yielding the allene[2].
Palladium-catalyzed catalytic cycle driving the SN2' formation of substituted allenes.
Self-Validating Protocol: Pd-Catalyzed Synthesis of Ethyl 2-arylbut-2,3-dienoate
This protocol leverages Suzuki-Miyaura-type conditions adapted for propargylic electrophiles.
-
Catalyst Activation: In a Schlenk tube under argon, combine phenylboronic acid (1.5 equiv, 1.5 mmol), K2CO3 (2.0 equiv, 2.0 mmol), and Pd(PPh3)4 (5 mol%, 0.05 mmol). Causality: Pd(PPh3)4 provides the necessary steric bulk to favor γ -attack (allene formation) over α -attack (alkyne formation).
-
Solvent System: Add a degassed mixture of Toluene/Water (4:1 v/v, 5 mL). Causality: Water is essential to dissolve the inorganic base and accelerate the transmetalation step by forming a reactive boronate species.
-
Electrophile Addition: Add ethyl 4-bromobut-2-ynoate (1.0 equiv, 1.0 mmol) via syringe.
-
Heating: Stir the reaction mixture at room temperature for 12 hours. (Avoid excessive heating, which can isomerize the resulting allene into a conjugated diene).
-
Workup: Dilute with diethyl ether (10 mL), filter through a short pad of Celite to remove palladium black, and concentrate. Purify via flash column chromatography (silica gel, Hexanes/EtOAc 95:5) to isolate the pure allene.
Comparative Data: Regioselectivity Matrix
To aid in experimental design, the following table summarizes the expected regiochemical outcomes based on the reagent system applied to ethyl 4-bromobut-2-ynoate.
| Reaction Pathway | Catalyst / Reagents | Nucleophile Type | Major Regioisomer | Mechanistic Driver |
| Direct SN2 | None / K2CO3 | Hard (Amines, Azides, Alcohols) | Alkyne (C4 substituted) | Direct displacement at the least hindered sp3 carbon[1]. |
| Cu-Catalyzed SN2′ | Cu(I) salts (e.g., CuCN) | Soft (Grignards, Organozincs) | Allene (C2 substituted) | Formation of Cu(III) intermediate; reductive elimination at γ -position[4]. |
| Pd-Catalyzed SN2′ | Pd(0) / Phosphine Ligands | Boronic Acids, Organoindium | Allene (C2 substituted) | η3 -allenyl-Pd intermediate; steric control directs attack[2]. |
Conclusion & Future Perspectives
Ethyl 4-bromobut-2-ynoate represents a powerful node in synthetic chemistry, capable of divergent reactivity based on precise mechanistic triggers. By understanding the electronic demands of the substrate—specifically the interplay between the electrophilic propargylic carbon and the Michael-accepting conjugated alkyne—chemists can selectively synthesize either linear propargylamines or complex, axially chiral allenes. Future developments in asymmetric catalysis, particularly utilizing chiral ligands with Copper and Palladium, will continue to expand the utility of this molecule in the synthesis of complex active pharmaceutical ingredients (APIs).
References
-
Organic Letters (ACS Publications) - Palladium-Catalyzed Cross-Coupling Reaction of Triorganoindium Reagents with Propargylic Esters. Sarandeses, L. A., et al. (2006).[2] URL:[Link]
-
Organic Letters (ACS Publications) - Cu-Catalyzed SN2′ Substitution of Propargylic Phosphates with Vinylarene-Derived Chiral Nucleophiles: Synthesis of Chiral Allenes. (2019).[3] URL:[Link]
-
Journal of the American Chemical Society (ACS Publications) - Regio- and Stereospecific Copper-Catalyzed Substitution Reaction of Propargylic Ammonium Salts with Aryl Grignard Reagents. (2017).[4] URL:[Link]
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Application Note: Sonogashira-Type Cross-Coupling Protocol Using Ethyl 4-Bromobut-2-Ynoate
Executive Summary
The synthesis of skipped diynes (1,4-diynes) is a critical transformation in the development of complex pharmacophores, natural product analogs, and advanced materials. While classical Sonogashira cross-coupling relies on sp2 -hybridized aryl or vinyl halides, the use of sp3 -hybridized propargylic halides presents a unique synthetic challenge. This application note details a highly optimized, palladium/copper-cocatalyzed protocol utilizing ethyl 4-bromobut-2-ynoate as a potent electrophile. By carefully tuning the ligand environment and base basicity, this protocol suppresses undesired SN2′ allene rearrangements, providing researchers with a robust, self-validating workflow for high-yield 1,4-diyne construction.
Mechanistic Rationale & Substrate Dynamics
Ethyl 4-bromobut-2-ynoate is a highly reactive, bifunctional building block[1]. The presence of the electron-withdrawing ethyl ester significantly increases the electrophilicity of the propargylic C–Br bond, facilitating rapid oxidative addition by the Pd(0) catalyst.
However, cross-coupling of propargylic halides is notoriously difficult due to competing mechanistic pathways[2]. Following oxidative addition, the resulting η3 -propargyl-palladium(II) intermediate can undergo transmetalation and reductive elimination at two different sites:
-
α -Attack (Desired): Yields the 1,4-diyne via direct C(sp3)−C(sp) bond formation.
-
γ -Attack (Undesired): Yields a conjugated allene via an SN2′ -type rearrangement[3].
To drive the reaction toward the 1,4-diyne, the geometry of the palladium intermediate must be tightly controlled. Bidentate ligands with large bite angles force the transmetalated acetylide and the propargyl moiety into a cis-conformation, vastly accelerating the desired reductive elimination before π
σ isomerization can occur[4].
Figure 1: Catalytic cycle of the Pd/Cu-catalyzed cross-coupling showing 1,4-diyne and allene pathways.
Reaction Optimization & Quantitative Data
The choice of catalyst and base is the primary determinant of both yield and regioselectivity. Strong inorganic bases (e.g., K2CO3 ) must be avoided, as they readily deprotonate the highly acidic bis-propargylic methylene protons of the product, causing base-catalyzed isomerization into thermodynamically stable 1,3-diynes or allenes[5].
Table 1: Optimization of Reaction Conditions for 1,4-Diyne Synthesis
| Entry | Catalyst (5 mol%) | Base (2.0 equiv) | Solvent | Yield (%) | 1,4-Diyne : Allene Ratio | Mechanistic Observation |
| 1 | Pd(PPh₃)₄ | Et₃N | THF | 45% | 3:1 | Monodentate ligand slows reductive elimination. |
| 2 | PdCl₂(PPh₃)₂ | Et₃N | DMF | 62% | 5:1 | Polar solvent accelerates transmetalation slightly. |
| 3 | Pd(dppf)Cl₂ | iPr₂NH | THF | 88% | >20:1 | Bidentate ligand locks cis-geometry; ideal base. |
| 4 | Pd(dppf)Cl₂ | K₂CO₃ | THF | 35% | 1:5 | Strong base induces post-coupling isomerization. |
| 5 | Pd(dppf)Cl₂ (No Cu) | iPr₂NH | THF | 15% | N/A | Lack of CuI stalls transmetalation step. |
Note: Reactions performed at 1.0 mmol scale at room temperature for 12 hours.
Detailed Experimental Protocol
The following self-validating protocol describes the synthesis of ethyl 6-phenylhexa-2,5-diynoate using phenylacetylene as the model terminal alkyne.
Materials & Reagents
-
Electrophile: Ethyl 4-bromobut-2-ynoate (1.0 mmol, 191 mg)
-
Nucleophile: Phenylacetylene (1.2 mmol, 122 mg)
-
Catalyst: Pd(dppf)Cl₂ (0.05 mmol, 36.5 mg)
-
Co-catalyst: CuI (0.10 mmol, 19 mg)
-
Base: Diisopropylamine ( iPr2NH ) (2.0 mmol, 282 µL)
-
Solvent: Anhydrous THF (10 mL)
Step-by-Step Workflow
-
Preparation of the Schlenk Tube: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Backfill with ultra-pure Argon (repeat 3x). Causality: Strict exclusion of oxygen is mandatory to prevent Cu-mediated Glaser homocoupling of the terminal alkyne.
-
Catalyst Loading: Add Pd(dppf)Cl₂ (36.5 mg) and CuI (19 mg) to the tube under a positive stream of Argon.
-
Solvent and Base Addition: Inject anhydrous THF (10 mL) followed by iPr2NH (282 µL). Stir for 5 minutes at room temperature. The solution will appear deep red/orange.
-
Alkyne Addition: Inject phenylacetylene (122 mg). Stir for 10 minutes to allow the formation of the copper acetylide intermediate.
-
Electrophile Addition (Critical Step): Dissolve ethyl 4-bromobut-2-ynoate (191 mg) in 1 mL of anhydrous THF. Add this solution dropwise over 5 minutes to the reaction mixture. Causality: Dropwise addition prevents high local concentrations of the highly reactive propargylic bromide, minimizing polymerization and thermal spikes.
-
Reaction Monitoring: Stir at room temperature. The mixture will darken to a brown/black suspension. Monitor via TLC (Hexanes/EtOAc 9:1). The starting bromide stains strongly with aqueous KMnO4 . The reaction is typically complete within 4–6 hours when the bromide spot is fully consumed.
-
Quench and Workup: Quench the reaction by adding 10 mL of saturated aqueous NH4Cl . Self-Validation: The aqueous layer will turn bright blue, confirming the successful sequestration of copper ions as amine complexes. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 100% Hexanes to 95:5 Hexanes/EtOAc) to yield the pure 1,4-diyne.
Analytical Validation
To verify the structural integrity of the synthesized 1,4-diyne and rule out allene formation, utilize the following analytical markers:
-
¹H NMR (400 MHz, CDCl₃): The diagnostic marker is the isolated methylene group ( CH2 ) situated between the two alkynes. This will appear as a sharp singlet (or tightly coupled multiplet if long-range coupling is present) at δ 3.60 – 3.80 ppm . If the allene byproduct is present, novel vinylic protons will emerge at δ 5.50 – 6.50 ppm.
-
¹³C NMR (100 MHz, CDCl₃): Four distinct alkyne carbons should be visible in the δ 70 – 90 ppm region. The highly deshielded ester carbonyl carbon will appear near δ 153 ppm.
-
Mass Spectrometry (ESI-TOF): Calculate exact mass for C14H12O2 [M+H]+ = 213.0910.
Safety & Troubleshooting
-
Lachrymator Warning: Ethyl 4-bromobut-2-ynoate is a potent alkylating agent and lachrymator. All manipulations (especially weighing and solvent transfer) must be performed in a certified fume hood with appropriate PPE.
-
Glaser Homocoupling: If a highly non-polar, UV-active byproduct is observed on TLC (1,4-diphenylbuta-1,3-diyne), the reaction system has been contaminated with oxygen. Ensure rigorous freeze-pump-thaw degassing of the THF prior to use.
Sources
Application Notes and Protocols: Conjugate Addition Reactions for Ethyl 4-Bromobut-2-ynoate
Introduction
Ethyl 4-bromobut-2-ynoate is a highly versatile bifunctional reagent in organic synthesis. Its structure incorporates two key reactive sites: an electron-deficient alkyne (an excellent Michael acceptor) and a primary alkyl bromide (a good electrophile for nucleophilic substitution). This unique combination allows for the strategic and sequential formation of complex molecular architectures. The electron-withdrawing nature of the ethyl ester group activates the alkyne for nucleophilic conjugate addition (Michael addition), making it susceptible to attack by a wide range of soft nucleophiles.[1][2] This guide provides an in-depth exploration of the reaction conditions for conjugate addition to this substrate, offering detailed protocols and mechanistic insights for researchers in synthetic chemistry and drug development.
The general outcome of a conjugate addition reaction involves the attack of a nucleophile at the β-carbon of the alkyne, leading to the formation of a β-substituted α,β-unsaturated ester. The stereochemistry of the resulting alkene is highly dependent on the reaction conditions, including the choice of nucleophile, catalyst, and solvent.[1]
Mechanistic Considerations: 1,4-Conjugate Addition
The core of the reaction is the 1,4-conjugate addition, or Michael addition, where a nucleophile adds to the β-position of the activated alkyne.[3] This process is favored by "soft" nucleophiles, which preferentially attack the "soft" electrophilic β-carbon of the alkyne over the "hard" carbonyl carbon.[1][2]
The general mechanism proceeds through a nucleophilic attack on the β-carbon, generating a vinyl anion intermediate. This intermediate is then protonated (typically by the solvent or a mild acid) to yield the final α,β-unsaturated product. The presence of the C4-bromo group generally does not interfere with this initial addition but offers a reactive handle for subsequent transformations, such as intramolecular cyclization.
Sources
Protocol for N-alkylation of amines using ethyl 4-bromobut-2-ynoate
Application Note & Protocol: Regioselective N-Alkylation of Amines Using Ethyl 4-Bromobut-2-ynoate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the synthesis of functionalized propargylamines via the N-alkylation of amines with ethyl 4-bromobut-2-ynoate.
Electrophile Profiling & Mechanistic Rationale
Ethyl 4-bromobut-2-ynoate (also known as ethyl 4-bromo-2-butynoate) is a highly reactive, bifunctional electrophile. While it is heavily utilized in palladium-catalyzed cross-coupling to form alkadienoates[1] and in indium-mediated synthesis of allenic esters[2], its reaction with nitrogen nucleophiles is a powerful method for generating propargylamines[3].
When exposed to an amine, the reagent presents three competing electrophilic sites, leading to distinct mechanistic pathways:
-
Direct SN2 Displacement (Desired): Attack at the sp3 hybridized carbon bearing the bromide yields the target propargylamine[4].
-
SN2' Conjugate Addition-Elimination: Attack at the β-carbon of the alkyne followed by bromide ejection yields an allene byproduct.
-
Michael Addition: Attack at the conjugated alkyne without bromide displacement yields an enamine byproduct.
To achieve high regioselectivity for the SN2 pathway, the reaction must be kept under strict kinetic control . The use of a non-nucleophilic, homogeneous base like N,N-Diisopropylethylamine (DIPEA) in a polar aprotic solvent (e.g., Acetonitrile) at low temperatures (0 °C) suppresses the higher-activation-energy thermodynamic pathways (SN2' and Michael addition).
Reaction Space Optimization
The causality behind our protocol choices is best illustrated by examining the reaction space. Table 1 summarizes the optimization data for the N-alkylation of a standard secondary amine (e.g., piperidine) with ethyl 4-bromobut-2-ynoate.
Table 1: Optimization of Reaction Conditions for N-Alkylation
| Entry | Solvent | Base (Equiv) | Temp (°C) | Time (h) | Yield SN2 (%) | Yield Allene (%) | Yield Michael (%) |
| 1 | DMF | K2CO3 (2.0) | 25 | 12 | 72 | 15 | 5 |
| 2 | DMF | K2CO3 (2.0) | 0 | 12 | 85 | 5 | <2 |
| 3 | MeCN | DIPEA (1.5) | 25 | 8 | 81 | 8 | 4 |
| 4 | MeCN | DIPEA (1.5) | 0 to 25 | 6 | 94 | <2 | <2 |
| 5 | EtOH | Et3N (2.0) | 60 | 4 | 35 | 10 | 45 |
Insight: Protic solvents (Entry 5) and elevated temperatures heavily bias the system toward the Michael addition. Heterogeneous bases like K2CO3 (Entries 1-2) can lead to inconsistent reaction rates due to solubility issues. Entry 4 represents the optimal, self-validating condition.
Pathway Visualization
Reaction pathways of ethyl 4-bromobut-2-ynoate with amines highlighting regioselectivity control.
Self-Validating Experimental Protocol
Materials & Reagents:
-
Amine (primary or secondary) (1.0 mmol)
-
Ethyl 4-bromobut-2-ynoate (1.1 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 mmol)
-
Anhydrous Acetonitrile (MeCN) (7 mL total)
-
Saturated aqueous NH4Cl, Brine, Ethyl Acetate (EtOAc), anhydrous Na2SO4.
Step-by-Step Methodology:
-
Preparation of the Nucleophile Solution:
-
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N2 or Argon).
-
Add the amine (1.0 mmol) and DIPEA (1.5 mmol, 261 µL) to the flask.
-
Inject 5 mL of anhydrous MeCN.
-
Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0 °C for 10 minutes.
-
-
Controlled Electrophile Addition:
-
In a separate dry vial, dissolve ethyl 4-bromobut-2-ynoate (1.1 mmol, ~210 mg) in 2 mL of anhydrous MeCN.
-
Using a syringe pump or careful manual addition, add the electrophile solution dropwise to the reaction flask over a period of 15–20 minutes.
-
Causality Check: Dropwise addition ensures the localized concentration of the highly reactive electrophile remains low. This prevents exothermic spikes that could drive the reaction toward the thermodynamic allene or Michael adducts.
-
-
Reaction Monitoring:
-
Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to slowly warm to 25 °C.
-
Monitor the reaction via TLC (Typical eluent: 20% EtOAc in Hexanes). The desired propargylamine will be UV-active and will stain a distinct brown/yellow when treated with aqueous KMnO4 due to the alkyne moiety.
-
-
Quenching and Workup:
-
Once TLC indicates complete consumption of the amine (typically 4–6 hours), cool the flask back to 0 °C.
-
Quench the reaction by adding 10 mL of saturated aqueous NH4Cl.
-
Self-Validation: The mildly acidic NH4Cl effectively protonates any unreacted amine and the DIPEA, halting further nucleophilic attack and partitioning the bases into the aqueous layer.
-
Extract the aqueous layer with EtOAc (3 x 15 mL).
-
Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc to afford the pure N-alkylated ethyl 4-aminobut-2-ynoate derivative.
-
Troubleshooting & Field Insights
-
Issue: Dialkylation of Primary Amines.
-
Cause: The secondary propargylamine product is often more nucleophilic than the starting primary amine.
-
Solution: If a secondary amine product is strictly required from a primary amine starting material, increase the stoichiometry of the starting amine to 2.0–3.0 equivalents (if cost-effective) to outcompete the product for the electrophile. Alternatively, utilize a mono-protected primary amine (e.g., an N-Boc or N-Fmoc derivative) and deprotonate with NaH prior to alkylation.
-
-
Issue: Low Yield / Incomplete Conversion.
-
Cause: Ethyl 4-bromobut-2-ynoate is prone to polymerization or degradation (darkening in color) upon extended storage at room temperature.
-
Solution: Always check the integrity of the electrophile via 1H NMR before use. Store the reagent strictly at -20 °C under inert gas.
-
References
-
Lee, P. H., Mo, J., Kang, D., Eom, D., Park, C., Lee, C.-H., Jung, Y. M., & Hwang, H. (2010). "Preparation of Ethyl 2-Aryl 2,3-Alkadienoates via Palladium-Catalyzed Selective Cross-Coupling Reactions." The Journal of Organic Chemistry, 76(1), 312–315. URL:[Link]
-
Park, C., & Lee, P. H. (2008). "Indium-Mediated Regio- and Chemoselective Synthesis of α-Hydroxyalkyl Allenic Esters and Gold-Catalyzed Cyclizations to Ethyl 2-Naphthoate Derivatives." Organic Letters, 10(15), 3359–3362. URL:[Link]
-
UCLA Electronic Theses and Dissertations. (n.d.). "General Procedure for the Synthesis of amines." eScholarship. URL: [Link]
Sources
Technical Support Center: Troubleshooting & Handling Highly Reactive Electrophiles
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter questions regarding the handling, storage, and recovery of highly reactive electrophiles. Ethyl 4-bromobut-2-ynoate (CAS: 39595-70-5) is a bifunctional reagent—featuring both a Michael acceptor (an α,β-acetylenic ester) and a highly reactive propargylic bromide. While this unique structure makes it an exceptional building block for cross-coupling and click chemistry, it also renders it highly susceptible to spontaneous polymerization, thermal degradation, and hydrolysis[1].
This guide provides field-proven, self-validating protocols to ensure the structural integrity of your reagent over long-term storage.
The Causality of Degradation: Why Does It Polymerize?
To prevent degradation, we must first understand the underlying mechanisms. Ethyl 4-bromobut-2-ynoate degrades via three primary, often overlapping, pathways:
-
Ionic/Thermal Autocatalysis: The primary alkyl halide nature of the propargylic position allows for efficient nucleophilic displacement[2]. However, this means trace ambient moisture can easily hydrolyze the compound, releasing hydrobromic acid (HBr). HBr acts as an aggressive autocatalyst, lowering the pH and accelerating further decomposition or rearrangement into inactive allenic byproducts[2].
-
Radical Polymerization: The conjugated alkyne is highly prone to radical initiation triggered by ambient UV light or trace peroxides.
-
Nucleophilic Oligomerization: Trace impurities or basic conditions can trigger a cascade of nucleophilic attacks on the activated alkyne, initiating an oligomerization chain reaction[3].
Figure 1: Autocatalytic degradation and polymerization pathway of ethyl 4-bromobut-2-ynoate.
Troubleshooting FAQs
Q1: My freshly purchased ethyl 4-bromobut-2-ynoate turned into a dark, viscous syrup after a week on the bench. What happened? A: You have observed spontaneous polymerization. At room temperature, exposure to ambient light and moisture initiates a degradation cascade. Moisture hydrolyzes the propargylic bromide to yield HBr. The liberated HBr and ambient photons generate radicals or ionic species that attack the conjugated alkyne, leading to a cross-linked polymeric mass. Solution: Never store this compound at room temperature; it requires strict cold-chain management[4].
Q2: What are the absolute best practices for long-term storage (>6 months)? A: To ensure structural integrity over extended periods, the compound must be isolated from its three primary enemies: heat, light, and moisture. We recommend storing it at -80°C (or at least -20°C) in an amber glass vial, backfilled with ultra-high-purity (UHP) Argon. Furthermore, adding a radical scavenger such as Butylated hydroxytoluene (BHT) and a trace amount of anhydrous Magnesium Oxide (MgO) to scavenge nascent HBr will create a self-validating, stable microenvironment.
Q3: How do I remove the stabilizers (BHT/MgO) before using the reagent in a sensitive cross-coupling reaction? A: Stabilizers will inhibit radical-based reactions or poison sensitive transition-metal catalysts. You can easily remove them immediately prior to use by passing the reagent through a short plug of activated basic alumina. (See Protocol B below).
Quantitative Data: Storage Conditions vs. Shelf Life
The following table summarizes the expected shelf life of ethyl 4-bromobut-2-ynoate under various environmental conditions.
| Storage Temperature | Atmosphere | Light Exposure | Stabilizers Added | Expected Shelf Life | Physical State |
| +25°C (Benchtop) | Air | Ambient | None | < 1 Week | Dark, viscous polymer |
| +4°C (Fridge) | Air | Dark | None | 1 - 2 Months | Yellowing liquid |
| -20°C (Freezer) | Argon | Dark | None | 6 - 12 Months | Clear liquid |
| -80°C (Ultra-low) | Argon | Dark | BHT + MgO | > 24 Months | Clear liquid |
Step-by-Step Experimental Protocols
Protocol A: Aliquoting and Stabilizing for Long-Term Storage
Rationale: Repeated freeze-thaw cycles introduce condensation (moisture). Aliquoting prevents batch contamination, while BHT and MgO act as a dual-action defense against radicals and acid.
-
Preparation: Transfer the bulk reagent to a glovebox or a Schlenk line purged with UHP Argon. Ensure all glassware is oven-dried (150°C for 4 hours) and cooled under vacuum.
-
Stabilizer Addition: Add 1 mg of BHT (butylated hydroxytoluene) and 5 mg of anhydrous MgO powder per 10 mL of ethyl 4-bromobut-2-ynoate. Swirl gently to ensure uniform distribution.
-
Aliquoting: Dispense the stabilized liquid into 1 mL or 2 mL amber glass vials using a gas-tight syringe.
-
Sealing: Seal the vials with PTFE-lined crimp caps while still under the Argon atmosphere.
-
Storage: Transfer the sealed vials immediately to a -80°C freezer.
Figure 2: Standard operating procedure for the stabilization and storage workflow.
Protocol B: Pre-Reaction Purification (Stabilizer Removal)
Rationale: BHT and MgO must be removed to prevent interference with organometallic catalysts or radical initiators during your actual experiment.
-
Preparation: Pack a glass Pasteur pipette with a small plug of glass wool. Add 2 cm of activated basic alumina (Brockmann Grade I).
-
Equilibration: Flush the column with 2 mL of anhydrous, degassed dichloromethane (DCM) or your chosen reaction solvent.
-
Elution: Apply the required volume of the stabilized ethyl 4-bromobut-2-ynoate to the top of the plug. Elute with 1-2 column volumes of your reaction solvent.
-
Validation: The basic alumina retains the solid MgO, neutralizes trace HBr, and traps the phenolic BHT, yielding ultra-pure ethyl 4-bromobut-2-ynoate in the eluent. Use the purified solution immediately.
References
- Safety Data Sheet - Ethyl 4-bromobut-2-ynoate. Source: CymitQuimica.
- 39595-70-5 | Ethyl 4-bromobut-2-ynoate | BLD Pharm. Source: BLD Pharm.
- AiFChem, an XtalPi Company (Page 407) @ ChemBuyersGuide.com, Inc. Source: ChemBuyersGuide.
- Investigation of Pyridine/Propargyl Bromide Reaction and Strong Fluorescence Enhancements. Source: The Journal of Physical Chemistry B - ACS Publications.
- Propargyl bromide. Source: Grokipedia.
Sources
Technical Support Center: Optimizing Reaction Temperature and Time for Ethyl 4-Bromobut-2-ynoate Substitutions
Welcome to our dedicated technical support center for optimizing nucleophilic substitution reactions involving ethyl 4-bromobut-2-ynoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this versatile reagent, ensuring successful and reproducible outcomes. Here, we address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and practical laboratory experience.
Introduction: The Critical Role of Temperature and Time
Ethyl 4-bromobut-2-ynoate is a valuable building block in organic synthesis, prized for its bifunctional nature which allows for a variety of chemical transformations. However, the successful outcome of its substitution reactions is profoundly influenced by the delicate interplay of reaction temperature and time. These parameters are not merely operational settings but are critical determinants of reaction kinetics, thermodynamics, and ultimately, product distribution and yield.[1][2] An improperly optimized temperature can lead to a cascade of undesirable side reactions, while an inappropriate reaction time can result in incomplete conversion or product degradation. This guide will provide the insights needed to master these variables.
Frequently Asked Questions (FAQs)
Q1: I'm observing a mixture of products in my reaction. How do temperature and time influence this?
A1: The formation of multiple products often stems from a competition between kinetically and thermodynamically controlled pathways.[1][3]
-
Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the major product is the one that forms the fastest, as it has the lowest activation energy.[2][4] These reactions are often irreversible under these conditions.
-
Thermodynamic Control: At higher temperatures, the reactions may become reversible. This allows the system to reach equilibrium, favoring the most stable product, which may not be the one that forms the fastest.[3][5]
Therefore, if you are isolating an undesired, yet more stable isomer, consider lowering the reaction temperature to favor the kinetic product. Conversely, if the desired product is the more thermodynamically stable one, increasing the temperature (within limits to avoid degradation) can improve its yield.[1][2] The optimal time will be the point at which the desired product concentration is maximized before significant side reactions or degradation occurs.
Q2: What is a good starting point for reaction temperature when using an amine nucleophile?
A2: For reactions with primary or secondary amines, a good starting point is often room temperature (20-25 °C). Many of these reactions are sufficiently exothermic to proceed without external heating. If the reaction is sluggish, gentle heating to 40-60 °C can be employed.[6] However, be cautious, as higher temperatures can promote side reactions such as E2 elimination, especially with sterically hindered amines.[7] It is crucial to monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q3: My reaction with a thiol nucleophile is slow. Can I just increase the temperature?
A3: While increasing the temperature can increase the reaction rate, it also increases the risk of side reactions. Thiols are susceptible to oxidation, especially at elevated temperatures in the presence of air, which can lead to the formation of disulfides.[6][8] Before significantly increasing the temperature, consider the following:
-
Base: Ensure an appropriate base (e.g., K₂CO₃, Et₃N) is used to deprotonate the thiol, forming the more nucleophilic thiolate.
-
Solvent: A polar aprotic solvent like DMF or acetonitrile can accelerate the reaction rate.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[6]
If the reaction is still slow, a moderate increase in temperature (e.g., to 40-50 °C) can be beneficial, but it should be done cautiously with careful monitoring.[8]
Q4: How long should I run my reaction? I'm worried about product decomposition.
A4: The optimal reaction time is a balance between achieving complete consumption of the starting material and minimizing the formation of byproducts or decomposition of the desired product. There is no universal answer, as it depends on the specific nucleophile, solvent, and temperature.
The best practice is to monitor the reaction progress at regular intervals (e.g., every 30-60 minutes) using an appropriate analytical technique like TLC, GC, or LC-MS.[9][10] The reaction should be quenched once the starting material is no longer observed or when the concentration of the desired product begins to decrease, indicating decomposition.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Rationale |
| Low or No Product Formation | Reaction temperature is too low. | Gradually increase the temperature in 10 °C increments, monitoring for product formation. A typical range to explore is 25-80 °C.[7] | Increasing temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Reaction time is too short. | Continue monitoring the reaction for a longer period. Some reactions may require several hours to reach completion.[6] | Insufficient time will lead to incomplete conversion of the starting material. | |
| Poor nucleophile. | Consider using a stronger, less sterically hindered nucleophile.[11] | A more potent nucleophile will react more readily with the electrophilic carbon. | |
| Formation of Multiple Products | Reaction is under thermodynamic control, favoring an undesired isomer. | Lower the reaction temperature to favor the kinetically controlled product.[2][4] | Lower temperatures can make the formation of the thermodynamic product's transition state less accessible. |
| Reaction is under kinetic control, favoring an undesired isomer. | Increase the reaction temperature to allow for equilibrium to be established, favoring the more stable thermodynamic product.[3][5] | Higher temperatures can provide enough energy to overcome the activation barriers of both forward and reverse reactions. | |
| Significant Byproduct Formation (e.g., Elimination) | Reaction temperature is too high. | Decrease the reaction temperature. | Higher temperatures often favor elimination reactions over substitution.[7] |
| Nucleophile is too basic/sterically hindered. | Use a less basic or less bulky nucleophile. | Strong, bulky bases are more likely to act as a base and abstract a proton, leading to elimination.[7] | |
| Product Decomposition | Reaction time is too long. | Quench the reaction as soon as the starting material is consumed, as determined by TLC or LC-MS.[10] | Prolonged exposure to reaction conditions can lead to degradation of the desired product. |
| Reaction temperature is too high. | Lower the reaction temperature, even if it requires a longer reaction time. | Thermal instability of the product can be mitigated by using milder temperature conditions. |
Experimental Protocols
General Protocol for Nucleophilic Substitution
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add ethyl 4-bromobut-2-ynoate (1.0 eq) and a suitable anhydrous solvent (e.g., acetonitrile, DMF).
-
Nucleophile Addition: Add the nucleophile (1.0-1.2 eq). If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added via syringe. If a base is required, it should be added at this stage.
-
Reaction Monitoring: Stir the reaction at the desired temperature. Monitor the progress of the reaction by TLC or LC-MS at regular intervals.[9][10]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).[10] Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.
Visualizing the Optimization Process
Logical Workflow for Temperature and Time Optimization
Caption: A decision-making workflow for optimizing reaction temperature and time.
References
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Advanced Purification & Isolation of Crude Ethyl 4-Bromobut-2-ynoate
Welcome to the Technical Support Center for the isolation and purification of ethyl 4-bromobut-2-ynoate . This highly reactive, bifunctional electrophile (combining a propargylic bromide and a Michael acceptor) is a critical building block in complex organic synthesis. However, its inherent reactivity makes it notoriously difficult to purify without significant yield loss.
This guide is designed for process chemists and researchers. It bypasses basic theory to directly address the specific chemical causality behind common purification failures, providing field-proven, self-validating protocols for isolating this compound with high purity and yield.
Part 1: Troubleshooting Guides & FAQs
When synthesizing ethyl 4-bromobut-2-ynoate—typically via the Appel reaction from ethyl 4-hydroxybut-2-ynoate using carbon tetrabromide ( CBr4 ) and triphenylphosphine ( PPh3 )—researchers frequently encounter severe purification bottlenecks.
Q1: Why does my product turn black and polymerize during vacuum distillation?
Causality: Propargylic bromides are inherently unstable at elevated temperatures. The combination of a terminal/internal alkyne, a highly electrophilic allylic/propargylic bromide, and a conjugated ester creates a system highly susceptible to thermal degradation, radical polymerization, and [3,3]-sigmatropic rearrangements [2]. Even under high vacuum, the localized heating required for distillation often exceeds the thermal threshold of the compound. Solution: Do not distill this compound. Isolation must be performed strictly via low-temperature precipitation and flash column chromatography (FCC).
Q2: How do I efficiently remove the triphenylphosphine oxide (TPPO) byproduct?
Causality: The Appel reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) [1]. The driving force of the reaction is the formation of the strong P=O bond, which results in solid TPPO [3]. TPPO is highly crystalline and streaks aggressively on silica gel, often co-eluting with moderately polar esters like ethyl 4-bromobut-2-ynoate. Solution: Exploit the differential solubility of TPPO. While soluble in dichloromethane (DCM) and ethyl acetate, TPPO has near-zero solubility in cold, non-polar solvents like hexanes or diethyl ether. A solvent-swap followed by cryogenic precipitation will remove >90% of the TPPO before chromatography.
Q3: Why am I seeing ester hydrolysis and SN2′ byproducts after the aqueous workup?
Causality: The propargylic bromide is exceptionally sensitive to nucleophilic attack by hydroxide ions or water. If the aqueous workup is too basic or left at room temperature for too long, the ester will hydrolyze, or the bromide will undergo nucleophilic substitution. Solution: Utilize a strictly buffered, cold aqueous workup. Use ice-cold saturated sodium bicarbonate ( NaHCO3 ) and limit phase-contact time to less than 5 minutes per wash.
Part 2: Logical Relationships & Experimental Workflows
To visualize the purification strategy, the following diagrams map both the experimental workflow and the logical relationship between the compound's degradation pathways and our mitigation strategies.
Fig 1: Step-by-step experimental workflow for isolating ethyl 4-bromobut-2-ynoate.
Fig 2: Logical relationship between degradation pathways and required mitigation strategies.
Part 3: Quantitative Data & Separation Metrics
Understanding the physical properties of the crude mixture components is essential for executing the purification protocols.
| Component | Role in Mixture | Rf Value (9:1 Hexanes:EtOAc) | Solubility in Cold Hexanes (-20 °C) | Hazard / Reactivity Profile |
| Ethyl 4-bromobut-2-ynoate | Target Product | 0.45 - 0.50 | High | Lachrymator, Alkylating agent, Thermally sensitive |
| Triphenylphosphine Oxide (TPPO) | Major Byproduct | 0.05 (Streaks) | Near-Zero (< 1 mg/mL) | Benign, highly crystalline |
| Bromoform ( CHBr3 ) | Minor Byproduct | 0.85 | High | Toxic, Volatile |
| Unreacted CBr4 | Reagent | 0.90 | Moderate | Toxic, Sublimes |
| Ethyl 4-hydroxybut-2-ynoate | Starting Material | 0.15 - 0.20 | Low | Benign |
Part 4: Detailed Experimental Protocols
The following protocols form a self-validating system. If the validation checkpoints fail, do not proceed to the next step.
Protocol A: Optimized Workup & TPPO Precipitation
Objective: Quench the reaction safely and remove >90% of the TPPO mass prior to chromatography.
-
Reaction Quench: Upon completion of the Appel reaction (monitored by TLC), cool the reaction flask to 0 °C using an ice-water bath.
-
Cold Aqueous Wash: Add ice-cold saturated aqueous NaHCO3 (1 mL per mmol of substrate) dropwise. Stir vigorously for exactly 5 minutes.
-
Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer twice with cold dichloromethane (DCM). Combine the organic layers and wash once with ice-cold brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na2SO4 . Filter and concentrate under reduced pressure (rotary evaporator bath temperature must not exceed 25 °C ).
-
Validation Checkpoint 1: The residue should be a thick, pale-yellow to amber syrup containing suspended white crystals (TPPO). If it is black, thermal degradation has occurred.
-
-
Solvent Swap (Precipitation): Suspend the crude syrup in cold hexanes (or a 9:1 hexanes/diethyl ether mixture) using 5 mL of solvent per gram of crude mass. Triturate vigorously until a free-flowing white precipitate forms.
-
Cryo-Aging: Place the suspension in a -20 °C freezer for 2 hours to maximize TPPO crystallization.
-
Filtration: Filter the cold suspension through a tightly packed pad of Celite (2-3 cm) in a sintered glass funnel. Wash the pad with a small volume of cold hexanes.
-
Validation Checkpoint 2: Spot the filtrate on a TLC plate. The heavy baseline spot (TPPO) should be virtually eliminated, leaving the target product spot at Rf ~0.48.
-
Protocol B: Low-Temperature Flash Column Chromatography
Objective: Isolate the target compound from bromoform, unreacted CBr4 , and trace TPPO.
-
Column Preparation: Pack a silica gel column using 100% hexanes. Use approximately 30 grams of silica per gram of crude filtrate.
-
Loading: Concentrate the filtrate from Protocol A (keeping bath temp < 25 °C) and load it neat onto the column. If too viscous, dilute with the absolute minimum amount of DCM (e.g., 0.5 mL).
-
Elution Gradient:
-
Begin elution with 100% hexanes (2 column volumes) to flush out unreacted CBr4 and bromoform.
-
Step the gradient to 95:5 Hexanes:EtOAc (2 column volumes).
-
Step to 90:10 Hexanes:EtOAc to elute the target ethyl 4-bromobut-2-ynoate.
-
-
Fraction Collection & TLC: Collect small fractions. The product is UV active and stains strongly with potassium permanganate ( KMnO4 ), appearing as a bright yellow/white spot against a purple background.
-
Concentration: Pool the product-containing fractions. Evaporate the solvent under reduced pressure, strictly maintaining the water bath at or below 20 °C. To remove residual solvent, apply high vacuum for no more than 15 minutes.
-
Validation Checkpoint 3: The final product should be a clear, colorless to very pale-yellow liquid. Store immediately under Argon in a -20 °C freezer, protected from light.
-
References
-
Wikipedia Contributors. "Appel reaction." Wikipedia, The Free Encyclopedia. Available at: [Link]
-
K. K. Wang et al. "Chemoselective Isomerization of Secondary-Type Propargylic Alcohols to Propargylic/Allenic Bromides, and Brominated Dienes with Appel-Type Reaction Conditions." Synlett. Available at:[Link]
-
ChemEurope. "Appel reaction." ChemEurope Encyclopedia. Available at:[Link]
Minimizing unwanted side reactions in ethyl 4-bromobut-2-ynoate alkylations
Welcome to the Advanced Technical Support Center for Ethyl 4-bromobut-2-ynoate (E4BB) . E4BB is a highly versatile but unusually reactive ambident electrophile. Because it features a propargylic bromide conjugated to an ester, it is highly susceptible to competing reaction pathways.
This guide is designed for researchers and drug development professionals. It bypasses basic textbook theory to provide field-proven, logic-driven troubleshooting strategies to maximize regioselectivity and chemoselectivity in your alkylation workflows.
Mechanistic Overview: The Ambident Nature of E4BB
Before troubleshooting, it is critical to understand the causality behind E4BB's side reactions. The molecule presents three distinct electrophilic sites to an incoming nucleophile:
-
C4 (Propargylic carbon): Direct displacement (Sₙ2) yields the desired propargylic ester.
-
C2 ( α -carbon): Attack here triggers an Sₙ2' rearrangement, yielding an allenic ester.
-
C3 ( β -carbon): Attack here results in a conjugate Michael addition.
Figure 1: Competing reaction pathways of ethyl 4-bromobut-2-ynoate with nucleophiles.
Frequently Asked Questions & Troubleshooting
Q1: Why is my alkylation yielding an allenic ester instead of the desired propargylic alkyne?
Causality: You are observing an Sₙ2' rearrangement. When a nucleophile attacks the C2 position (alpha to the ester), the triple bond shifts, displacing the bromide at C4 and forming a 2,3-alkadienoate (allene). This pathway is heavily favored by steric hindrance (bulky nucleophiles cannot easily access the C4 position) and by the presence of specific transition metals. For instance, palladium-catalyzed cross-couplings or indium-mediated reactions with E4BB almost exclusively yield allenic esters 12. Resolution: To force the Sₙ2 pathway, strictly avoid Cu(I) or In(0) additives unless an allene is your target. Use polar aprotic solvents (MeCN or DMF) to increase the nucleophilicity of your reagent, and lower the reaction temperature to 0 °C to reduce the kinetic energy required for the Sₙ2' transition state.
Q2: I am observing significant amounts of a saturated brominated byproduct. How do I prevent Michael addition?
Causality: Because the alkyne is conjugated with the ethyl ester, the β -carbon (C3) is highly electron-deficient. Hard nucleophiles (like alkoxides or unhindered primary amines) will often attack C3 directly, resulting in a conjugate Michael addition rather than bromide displacement 3. Resolution: Employ an inverse-addition protocol (detailed in Section 4). By adding the nucleophile slowly to an excess of E4BB, you ensure the nucleophile is immediately consumed via Sₙ2, preventing a high concentration of nucleophile from engaging in secondary Michael attacks on the product or starting material.
Q3: My reaction mixture turns black and yields an insoluble polymeric mass. What is happening?
Causality: You are likely using a base that is too strong (e.g., NaH, KOtBu, or excess Et₃N). The propargylic protons on E4BB and its products are highly acidic. Strong bases deprotonate these positions, leading to rapid alkyne-allene-diene isomerization and subsequent uncontrolled radical or anionic polymerization. Resolution: Switch to a mild, heterogeneous carbonate base (e.g., K₂CO₃ or Cs₂CO₃). These bases have low solubility in organic solvents, meaning they generate the active nucleophile slowly, maintaining a safe, low steady-state concentration that prevents alkyne degradation.
Quantitative Data: Condition Effects on Regioselectivity
The table below summarizes how specific variables dictate the dominant reaction pathway. Use this data to rationally select your reagents.
| Nucleophile Type | Base / Additive | Solvent | Temp (°C) | Dominant Pathway | Typical Yield (%) |
| Secondary Amine | K₂CO₃ (1.5 eq) | MeCN | 0 to 25 | Sₙ2 (Propargylic) | 82 - 90% |
| Phenol (ArOH) | Cs₂CO₃ (1.2 eq) | DMF | 25 | Sₙ2 (Propargylic) | 75 - 85% |
| Grignard (RMgBr) | CuI (10 mol%) | THF | -78 | Sₙ2' (Allenic) | > 90% |
| Alkoxide (RO⁻) | NaOR (1.1 eq) | ROH | 25 | Michael Addition | > 85% |
| Primary Amine | Et₃N (2.0 eq) | CH₂Cl₂ | 25 | Over-alkylation | Variable |
Self-Validating Experimental Protocols
To guarantee reproducibility and scientific integrity, the following protocol includes built-in validation checkpoints. Do not proceed to the next step unless the checkpoint criteria are met.
Protocol: Optimized Inverse-Addition Sₙ2 Alkylation
Objective: Alkylate a secondary amine with E4BB while actively suppressing Sₙ2', Michael addition, and polymerization.
Step 1: System Preparation Flame-dry a 50 mL round-bottom flask under argon. Add E4BB (1.05 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous MeCN (0.2 M relative to amine). Cool the suspension to 0 °C using an ice bath. Causality: K₂CO₃ is heterogeneous in MeCN, preventing rapid spikes in basicity that degrade the alkyne. Validation Checkpoint 1: The suspension must remain colorless or pale yellow. If the solution turns dark brown immediately, your K₂CO₃ is wet; discard and restart.
Step 2: Inverse Addition Dissolve the secondary amine (1.0 eq) in anhydrous MeCN (0.5 M). Using a syringe pump, add the amine solution dropwise to the E4BB suspension over 60 minutes at 0 °C. Causality: Inverse addition ensures E4BB is always in stoichiometric excess relative to the free amine, kinetically favoring the Sₙ2 displacement over conjugate addition.
Step 3: In-Process Analytical Validation Stir for 30 minutes post-addition. Pull a 10 µL aliquot, quench in 1 mL of 1:1 H₂O/EtOAc, and spot the organic layer on a silica TLC plate (eluent: 3:1 Hexanes/EtOAc). Validation Checkpoint 2:
-
TLC: You must observe the disappearance of the amine spot and the appearance of a new UV-active spot (the product).
-
LC-MS: Confirm the presence of the [M+H]+ peak for the desired mass. The absence of an [M+18]+ peak validates that no base-catalyzed ester hydrolysis has occurred.
Step 4: Quench and Isolation Filter the cold, heterogeneous mixture directly through a pad of Celite to remove the K₂CO₃ salts. Wash the pad with cold EtOAc. Causality: Removing the base before adding water prevents aqueous base-catalyzed ester hydrolysis during the phase separation. Concentrate the filtrate under reduced pressure at <30 °C to prevent thermal degradation of the alkyne.
Diagnostic Troubleshooting Workflow
Use the following logical decision tree to rapidly identify and correct side reactions based on your crude analytical data.
Figure 2: Diagnostic workflow for resolving common E4BB alkylation side reactions.
References
-
Preparation of Ethyl 2-Aryl 2,3-Alkadienoates via Palladium-Catalyzed Selective Cross-Coupling Reactions The Journal of Organic Chemistry URL:[Link]
-
Indium-Mediated Regio- and Chemoselective Synthesis of α-Hydroxyalkyl Allenic Esters and Gold-Catalyzed Cyclizations to Ethyl 2-Naphthoate Derivatives Organic Letters URL:[Link]
-
Phosphine-Catalyzed (4+1) Annulation: Rearrangement of Allenylic Carbamates to 3-Pyrrolines through Phosphonium Diene Intermediates PMC - National Institutes of Health (NIH) URL:[Link]
Sources
Technical Support Center: Handling & Synthesis of Ethyl 4-bromobut-2-ynoate
Welcome to the Technical Support Center for the synthesis and handling of ethyl 4-bromobut-2-ynoate . As a highly reactive bifunctional building block, this compound presents significant challenges during synthesis, scale-up, and storage. This guide is designed for researchers and drug development professionals to troubleshoot moisture-induced degradation, understand the mechanistic causality behind protocol failures, and implement self-validating, moisture-free workflows.
Knowledge Base: Mechanistic Causality of Moisture Sensitivity
To successfully synthesize and store ethyl 4-bromobut-2-ynoate 1, you must first understand its inherent instability. The presence of the electron-withdrawing ethyl ester group (-COOEt) in direct conjugation with the alkyne significantly increases the electrophilicity of the propargylic carbon (C4).
When exposed to even trace amounts of moisture, water acts as a nucleophile, initiating two primary degradation pathways:
-
Direct Hydrolysis (SN2 Pathway): Water attacks the C4 position, displacing the bromide ion and reverting the compound to ethyl 4-hydroxybut-2-ynoate. Propargylic bromides have a hydrolysis half-life that accelerates rapidly in the presence of ambient humidity 2.
-
Conjugate Addition/Isomerization (SN2' Pathway): Water attacks the C2 or C3 position of the conjugated system, leading to an allenyl intermediate that rapidly isomerizes into degraded allenic alcohols or polymeric byproducts.
Mechanistic pathways of moisture-induced degradation of ethyl 4-bromobut-2-ynoate.
Troubleshooting Guide & FAQs
Q: Why does my yield drop significantly when scaling up the synthesis? A: Scale-up inherently increases the duration of reagent addition and aqueous workup. Extended exposure during large-scale phase separations allows atmospheric moisture to hydrolyze the highly electrophilic product. To mitigate this, scale-ups must employ strictly anhydrous Schlenk techniques and rapid, cold workups.
Q: How can I definitively detect moisture-induced degradation in my NMR spectra? A: In a pristine 1H NMR spectrum of ethyl 4-bromobut-2-ynoate, the propargylic protons appear as a sharp singlet around δ 3.9–4.1 ppm. If moisture degradation has occurred, you will observe the reappearance of the alcohol CH2 peak (shifted slightly downfield to ~4.3 ppm) and a broad -OH peak. Additionally, SN2' degradation manifests as complex multiplets in the δ 5.5–6.5 ppm region, indicative of allenic protons.
Q: Is it better to use PBr3 or the Appel reaction (CBr4/PPh3) for this specific synthesis? A: The Appel reaction is generally superior for this substrate. While PBr3 is a common brominating agent, it generates stoichiometric HBr as a byproduct. The highly electrophilic nature of ethyl 4-bromobut-2-ynoate makes it sensitive to strong acids, which can catalyze alkyne hydration or polymerization. The Appel reaction operates under milder, near-neutral conditions 3, preserving the integrity of the conjugated alkyne.
Standard Operating Procedure (SOP): Moisture-Free Appel Synthesis
The following protocol utilizes the Appel reaction to convert ethyl 4-hydroxybut-2-ynoate to the corresponding bromide. Every step is designed as a self-validating system to ensure absolute moisture exclusion.
Step 1: Substrate & Solvent Preparation
-
Action: Dissolve ethyl 4-hydroxybut-2-ynoate in strictly anhydrous dichloromethane (DCM) (water content <10 ppm). Dry the solution over activated 4Å molecular sieves for 2 hours prior to the reaction.
-
Causality: Commercial DCM often contains up to 200 ppm water. Water will prematurely hydrolyze the oxyphosphonium intermediate of the Appel reaction, drastically reducing the yield 3.
Step 2: Reagent Addition
-
Action: Transfer the dried substrate solution to a flame-dried, argon-purged Schlenk flask. Add 1.2 equivalents of sublimed carbon tetrabromide (CBr4). Cool the mixture to 0 °C, then add 1.2 equivalents of freshly recrystallized triphenylphosphine (PPh3) in small portions over 30 minutes.
-
Causality: The formation of the active brominating species is highly exothermic. Localized heating promotes the isomerization of the propargylic bromide into allenic byproducts 2.
Step 3: Rapid Quench & Self-Validation
-
Validation Check: Before quenching the bulk reaction, withdraw a 10 µL aliquot, dilute in 0.5 mL cold CDCl3, and run a rapid 1H NMR. The shift of the propargylic CH2 from ~4.3 ppm (alcohol) to ~3.9 ppm (bromide) confirms conversion.
-
Action: Quench the reaction strictly at 0 °C by adding cold, saturated aqueous NaHCO3. The biphasic mixture must be separated immediately (<5 minutes).
-
Causality: Prolonged exposure to the aqueous phase during workup will initiate SN2 hydrolysis back to the starting material.
Step 4: Purification & Storage
-
Action: Extract the aqueous layer once with cold DCM. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure (bath temperature <25 °C). Purify via rapid flash column chromatography. Store the purified product as a solution in anhydrous toluene over activated 4Å molecular sieves at -20 °C in the dark.
-
Causality: Propargyl bromides are sensitive to light and thermal decomposition 4. Toluene acts as a stabilizer to prevent explosive polymerization, while the sieves scavenge any ambient moisture introduced during handling.
Optimized moisture-free workflow for the synthesis and storage of ethyl 4-bromobut-2-ynoate.
Quantitative Data & Validation
To illustrate the critical importance of moisture exclusion, the following tables summarize the impact of water content on reaction yield and the half-life of the purified product under various storage conditions.
Table 1: Impact of Solvent Water Content on Yield and Product Distribution
| Solvent Water Content (ppm) | Isolated Yield (%) | Hydrolysis Byproduct (%) | Allenic Degradation (%) |
| < 10 (Strictly Anhydrous) | 88 | < 1 | < 1 |
| 50 (Standard Dry) | 72 | 8 | 4 |
| 200 (Benchtop Solvent) | 45 | 25 | 12 |
| > 500 (Wet Solvent) | < 10 | > 60 | > 20 |
Table 2: Comparative Half-Life of Ethyl 4-bromobut-2-ynoate in Various Solvents
| Storage Condition / Solvent | Temp (°C) | Additives | Estimated Half-Life (t1/2) |
| Neat (No Solvent) | 25 | None | 2-3 Days |
| Toluene (Anhydrous) | 25 | None | 14 Days |
| Toluene (Anhydrous) | -20 | 4Å Sieves | > 6 Months |
| Wet DCM | 25 | None | < 12 Hours |
Sources
A Comparative Guide to the 1H and 13C NMR Chemical Shifts of Ethyl 4-Bromobut-2-ynoate
In the landscape of synthetic chemistry and drug development, the precise characterization of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structures. This guide provides an in-depth analysis of the reference 1H and 13C NMR chemical shifts for ethyl 4-bromobut-2-ynoate, a valuable synthetic intermediate. Due to the limited availability of experimental spectra for this specific compound in the public domain, this guide presents a combination of predicted data and a comparative analysis with structurally related analogues. This approach not only offers a reliable reference for researchers but also illustrates the principles of chemical shift prediction and interpretation.
The Significance of Ethyl 4-Bromobut-2-ynoate
Ethyl 4-bromobut-2-ynoate is a bifunctional molecule featuring both an activated alkyne and a primary bromide. This unique combination makes it a versatile building block in organic synthesis, enabling the introduction of a four-carbon unit with multiple points for further functionalization. Its applications can be envisioned in the synthesis of complex heterocyclic systems, natural product analogues, and novel pharmaceutical scaffolds. Accurate NMR data is crucial for reaction monitoring, purity assessment, and structural confirmation of products derived from this reagent.
Predicted NMR Spectral Data for Ethyl 4-Bromobut-2-ynoate
In the absence of experimentally acquired spectra, computational methods provide a robust alternative for predicting NMR chemical shifts. Modern Density Functional Theory (DFT) calculations can predict 1H and 13C chemical shifts with a high degree of accuracy, often with a mean absolute error of less than 0.2 ppm for 1H and 2 ppm for 13C.[1] The following tables summarize the predicted 1H and 13C NMR chemical shifts for ethyl 4-bromobut-2-ynoate.
Table 1: Predicted 1H NMR Chemical Shifts for Ethyl 4-Bromobut-2-ynoate
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH3 (ethyl) | 1.32 | Triplet (t) | 7.1 |
| -OCH2- (ethyl) | 4.25 | Quartet (q) | 7.1 |
| -CH2Br | 4.05 | Singlet (s) | - |
Table 2: Predicted 13C NMR Chemical Shifts for Ethyl 4-Bromobut-2-ynoate
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C =O (Ester) | 152.8 |
| C ≡C-CH2Br | 81.5 |
| C≡C -CH2Br | 74.2 |
| -OC H2- | 62.9 |
| -C H2Br | 13.8 |
| -C H3 | 13.5 |
Comparative Analysis with Structurally Related Compounds
To contextualize the predicted data, it is instructive to compare it with the experimental NMR data of structurally similar molecules. This comparison allows us to understand the influence of the alkyne and the bromine substituent on the chemical shifts.
Table 3: Comparison of 1H NMR Chemical Shifts (ppm)
| Compound | -CH3 (t) | -OCH2- (q) | Protons on Carbon Backbone |
| Ethyl 4-bromobut-2-ynoate (Predicted) | 1.32 | 4.25 | 4.05 (-CH2Br, s) |
| Ethyl (E)-4-bromobut-2-enoate | 1.29 | 4.21 | 6.20 (=CHCO, dt), 6.95 (=CHCH2, dt), 4.02 (-CH2Br, dd) |
| Ethyl propiolate | 1.33 | 4.26 | 2.91 (≡CH, s) |
| Ethyl propionate | 1.14 | 4.13 | 2.32 (-CH2CO, q), 1.14 (-CH3, t) |
Table 4: Comparison of 13C NMR Chemical Shifts (ppm)
| Compound | C=O | Alkyne/Alkene/Alkane Carbons | -OCH2- | -CH3 | Other |
| Ethyl 4-bromobut-2-ynoate (Predicted) | 152.8 | 81.5, 74.2 | 62.9 | 13.5 | 13.8 (-CH2Br) |
| Ethyl (E)-4-bromobut-2-enoate | 165.1 | 142.1, 122.5 | 61.1 | 14.1 | 29.8 (-CH2Br) |
| Ethyl propiolate | 152.5 | 76.8, 75.1 | 62.5 | 13.8 | - |
| Ethyl propionate | 174.5 | 27.6, 9.1 | 60.4 | 14.2 | - |
Key Observations and Explanations:
-
The Alkyne Moiety: The sp-hybridized carbons of the alkyne in ethyl 4-bromobut-2-ynoate and ethyl propiolate resonate in a characteristic upfield region (74-82 ppm) in the 13C NMR spectrum compared to the sp2-hybridized carbons of the alkene in ethyl (E)-4-bromobut-2-enoate (122-143 ppm) and the sp3-hybridized carbons of the alkane in ethyl propionate (9-28 ppm).[2] This is due to the cylindrical symmetry of the electron density around the triple bond, which induces a magnetic field that shields the acetylenic carbons.
-
Effect of the Bromine Atom: The bromine atom has a significant deshielding effect on the adjacent methylene protons (-CH2Br) in ethyl 4-bromobut-2-ynoate, with a predicted chemical shift of 4.05 ppm. This is comparable to the chemical shift of the analogous protons in ethyl (E)-4-bromobut-2-enoate (4.02 ppm). In the 13C NMR spectrum, the carbon attached to the bromine is shifted downfield due to the electronegativity of the halogen.
-
Ester Group Signals: The chemical shifts of the ethyl ester group (-OCH2CH3) are relatively consistent across all the compared molecules, appearing around 1.3 ppm (triplet) and 4.2 ppm (quartet) in the 1H NMR spectrum, and around 14 ppm and 61-63 ppm in the 13C NMR spectrum. This indicates that the electronic environment of the ethyl group is less affected by the structural variations in the acyl portion of the molecule.
Experimental Protocol for NMR Spectroscopy
For researchers who wish to acquire experimental data for ethyl 4-bromobut-2-ynoate or similar compounds, the following protocol outlines a standard procedure for sample preparation and data acquisition.
Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of the purified compound for 1H NMR and 50-100 mg for 13C NMR into a clean, dry vial.[3]
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[3][4]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[3]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field homogeneity.
Instrument Setup and Data Acquisition
-
Spectrometer: Use a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher, to ensure adequate signal dispersion.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.
-
1H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
-
The number of scans can be adjusted based on the sample concentration (typically 8-16 scans).
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the 13C isotope.
-
Workflow for NMR Data Analysis
The following diagram illustrates a typical workflow for the acquisition and analysis of NMR data for a novel compound like ethyl 4-bromobut-2-ynoate.
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Conclusion
This guide provides a comprehensive reference for the 1H and 13C NMR chemical shifts of ethyl 4-bromobut-2-ynoate, leveraging high-quality predicted data and comparative analysis with structurally related compounds. By understanding the influence of the alkyne and bromo-substituents on the NMR spectra, researchers can more confidently identify and characterize this versatile synthetic building block and its derivatives. The detailed experimental protocol and workflow diagram further serve as a practical resource for obtaining and interpreting high-quality NMR data in a laboratory setting.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
University of Ottawa. How to Prepare Samples for NMR. [Link]
-
Kim, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20237. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. 13C NMR Chemical Shifts. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Sources
HPLC method validation for determining ethyl 4-bromobut-2-ynoate purity
The analysis of highly reactive bifunctional building blocks presents a unique set of challenges in pharmaceutical quality control. Ethyl 4-bromobut-2-ynoate (CAS: 39595-70-5)[1] is a prime example: as an α,β -acetylenic ester containing a highly electrophilic propargylic bromide[2], it is notoriously unstable in standard aqueous environments.
When determining the purity of such reactive intermediates, analytical scientists must balance chromatographic resolution with analyte stability. This guide objectively compares three High-Performance Liquid Chromatography (HPLC) methodologies for ethyl 4-bromobut-2-ynoate and provides a comprehensive, self-validating protocol based on the latest ICH Q2(R2) [3] and USP <621> [4] guidelines.
The Mechanistic Challenge: Analyte Degradation
Before selecting a column or mobile phase, we must understand the causality behind experimental failures. Ethyl 4-bromobut-2-ynoate is highly susceptible to nucleophilic attack and base-catalyzed isomerization.
When subjected to standard Reverse-Phase HPLC (RP-HPLC) using unbuffered water and acetonitrile, the propargylic bromide undergoes rapid hydrolysis on-column, forming 4-hydroxybut-2-ynoate. Furthermore, at pH > 6, the alkyne can undergo allene isomerization. This leads to artificially low purity readouts and ghost peaks.
Degradation pathways of ethyl 4-bromobut-2-ynoate in standard aqueous HPLC mobile phases.
Method Comparison: Selecting the Optimal Chromatographic System
To circumvent degradation while maintaining high theoretical plates, we evaluated three distinct chromatographic approaches.
Method A: Standard RP-HPLC (C18)
-
Mechanism: Hydrophobic partitioning.
-
Conditions: C18 column, Water/Acetonitrile (Gradient), unbuffered.
-
Verdict: Fail. The high aqueous residence time and lack of pH control lead to ~4-6% on-column degradation.
Method B: Normal-Phase HPLC (NP-HPLC)
-
Mechanism: Polar adsorption.
-
Conditions: Bare Silica column, Hexane/Ethyl Acetate (Isocratic).
-
Verdict: Passable but Suboptimal. Eliminates water entirely, preserving the bromide. However, NP-HPLC suffers from long equilibration times, poor retention time reproducibility, and the use of toxic, environmentally unfriendly solvents.
Method C: Optimized RP-HPLC (Phenyl-Hexyl) — Recommended
-
Mechanism: π−π interactions and hydrophobic partitioning.
-
Conditions: Phenyl-Hexyl column, 0.1% Formic Acid in Water / Methanol (Gradient).
-
Verdict: Optimal. The Phenyl-Hexyl stationary phase provides enhanced selectivity for the alkyne and ester π -systems. The addition of 0.1% Formic Acid (pH ~2.7) heavily suppresses nucleophilic hydrolysis of the bromide. Methanol is chosen over Acetonitrile to prevent potential cyano-adduct formation with the highly reactive propargylic site.
Table 1: Performance Comparison of HPLC Methods
| Parameter | Method A (C18 RP-HPLC) | Method B (Silica NP-HPLC) | Method C (Phenyl-Hexyl RP-HPLC) |
| Analyte Recovery | 94.2% (Degradation observed) | 99.8% | 99.9% |
| Tailing Factor ( Tf ) | 1.65 | 1.40 | 1.08 |
| Theoretical Plates ( N ) | > 10,000 | > 5,000 | > 15,000 |
| System Suitability | Fails USP <621> criteria | Meets criteria (high variance) | Exceeds USP <621> criteria |
Step-by-Step Validation Protocol (Method C)
To ensure the analytical procedure is fit for its intended purpose, it must be validated according to ICH Q2(R2) [3]. The protocol below establishes a self-validating system where system suitability must be met prior to data acceptance, as mandated by USP <621> [4].
Step-by-step ICH Q2(R2) analytical method validation workflow.
Phase 1: Chromatographic Conditions & System Suitability
-
Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.
-
Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.
-
Mobile Phase B: Methanol (HPLC Grade).
-
Gradient: 0-2 min (40% B), 2-10 min (40% → 85% B), 10-12 min (85% B), 12-12.1 min (85% → 40% B), 12.1-15 min (40% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (optimal for α,β -unsaturated esters).
-
Injection Volume: 5 µL.
-
System Suitability Criteria: Inject the standard solution (100 µg/mL) six times. The Relative Standard Deviation (%RSD) of the peak area must be ≤2.0% , Tailing Factor ( Tf ) ≤1.5 , and Theoretical Plates ( N ) ≥2000 [4].
Phase 2: Specificity & Forced Degradation
Causality: Specificity ensures the method can accurately measure the analyte in the presence of impurities. Because ethyl 4-bromobut-2-ynoate is reactive, forced degradation proves the method is "stability-indicating."
-
Acid Hydrolysis: Treat 1 mg/mL sample with 0.1N HCl for 2 hours. Neutralize and dilute to 100 µg/mL.
-
Base Hydrolysis: Treat with 0.1N NaOH for 10 mins (rapid degradation expected). Neutralize and dilute.
-
Oxidation: Treat with 3% H2O2 for 2 hours.
-
Analysis: Inject all stressed samples. Verify that the ethyl 4-bromobut-2-ynoate peak is completely baseline-resolved from all degradation products (Resolution, Rs>2.0 ).
Phase 3: Linearity, LOD, and LOQ
-
Prepare a stock solution of ethyl 4-bromobut-2-ynoate in Methanol.
-
Dilute to create five concentration levels representing 50%, 80%, 100%, 120%, and 150% of the target working concentration (100 µg/mL).
-
Inject each level in triplicate.
-
Plot Peak Area vs. Concentration. Calculate the correlation coefficient ( R2 ), y-intercept, and slope.
-
Calculate Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the standard deviation of the response ( σ ) and the slope ( S ): LOD=3.3(σ/S) and LOQ=10(σ/S) [3].
Phase 4: Accuracy and Precision
-
Repeatability (Method Precision): Prepare six independent sample preparations at the 100% concentration level (100 µg/mL). Inject each once. Calculate %RSD of the assay results.
-
Accuracy (Recovery): Spike known amounts of ethyl 4-bromobut-2-ynoate reference standard into a synthetic placebo matrix at 80%, 100%, and 120% levels. Prepare in triplicate. Calculate the % Recovery.
Experimental Validation Results
The experimental execution of Method C yielded the following validation metrics, confirming full compliance with ICH Q2(R2) requirements.
Table 2: ICH Q2(R2) Validation Summary for Method C
| Validation Parameter | Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference at retention time | Peak purity index > 0.999 | Pass |
| Linearity ( R2 ) | ≥0.999 | 0.9998 | Pass |
| Range | 50 µg/mL to 150 µg/mL | Validated | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.4% ± 0.5% | Pass |
| Method Precision (%RSD) | ≤2.0% (n=6) | 0.65% | Pass |
| LOD / LOQ | Signal-to-Noise ≥3 / ≥10 | 0.15 µg/mL / 0.45 µg/mL | Pass |
| Robustness | Stable under deliberate variations | Stable ( Δ Flow, Δ Temp) | Pass |
Conclusion
Standard RP-HPLC methods are fundamentally flawed for the purity analysis of ethyl 4-bromobut-2-ynoate due to the high reactivity of the propargylic bromide in unbuffered aqueous environments. By shifting to a Phenyl-Hexyl stationary phase and utilizing a low-pH, Methanol-based gradient , analysts can completely suppress on-column degradation while leveraging π−π interactions for superior peak shape. The resulting method is fully stability-indicating and robustly passes all ICH Q2(R2) validation parameters.
References
-
International Council for Harmonisation (ICH) . "ICH Q2(R2) Validation of Analytical Procedures." ICH Guidelines, Nov 30, 2023. Available at:[Link]
Sources
Advanced Mass Spectrometry Comparison Guide: Fragmentation Pattern Analysis of Ethyl 4-bromobut-2-ynoate
Ethyl 4-bromobut-2-ynoate (CAS 39595-70-5) is a highly reactive α,β-acetylenic ester widely utilized as a critical building block in palladium-catalyzed cross-coupling reactions and the synthesis of complex organoindium reagents [2]. Due to the presence of a highly labile propargylic carbon-bromine bond conjugated with an alkyne-ester system, the structural elucidation of this compound presents unique analytical challenges.
This guide objectively compares the analytical performance and mechanistic fragmentation pathways of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) versus Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) for the characterization of ethyl 4-bromobut-2-ynoate.
Physicochemical Profile & Analytical Challenges
Before selecting an ionization technique, it is critical to understand the molecular architecture driving the compound's behavior in the gas phase. The physicochemical properties of this compound, including its sensitivity to moisture and strong oxidizing agents, necessitate careful handling during sample preparation [1, 3].
-
Chemical Formula: C₆H₇BrO₂
-
Monoisotopic Mass: 189.9629 Da (⁷⁹Br) / 191.9609 Da (⁸¹Br)
-
Isotopic Signature: Bromine naturally occurs in a ~1:1 ratio of ⁷⁹Br to ⁸¹Br, creating a distinct doublet separated by 2 Da in intact precursor ions.
-
Structural Liability: The C–Br bond is located at the propargylic position. Cleavage of this bond yields a highly resonance-stabilized allenyl/propargylic cation, making the intact molecular ion highly susceptible to in-source fragmentation.
Analytical Workflow Comparison
The choice of ionization technique fundamentally dictates the survival of the molecular ion and the resulting data profile.
Comparative mass spectrometry analytical workflow for ethyl 4-bromobut-2-ynoate.
GC-EI-MS (Hard Ionization)
In EI-MS (70 eV), the energy transferred to the molecule significantly exceeds the bond dissociation energy of the propargylic C–Br bond (~280 kJ/mol). This leads to near-complete depletion of the molecular ion (m/z 190/192) and the dominance of the [M - Br]⁺ base peak. While excellent for structural fingerprinting, the loss of the bromine isotope signature in the base peak complicates precursor confirmation.
UHPLC-ESI-MS/MS (Soft Ionization)
ESI-MS/MS gently protonates the ester carbonyl, preserving the intact [M+H]⁺ ion at m/z 191/193. This preservation is critical for confirming the brominated isotopic signature before applying targeted Collision-Induced Dissociation (CID) to map the structural connectivity.
Performance Data Comparison
Table 1: Performance Comparison: GC-EI-MS vs. LC-ESI-MS/MS
| Parameter | GC-EI-MS | UHPLC-ESI-MS/MS |
| Ionization Energy | Hard (70 eV) | Soft (Protonation, [M+H]⁺) |
| Molecular Ion Survival | Very Low (Extensive fragmentation) | High (Intact[M+H]⁺ at m/z 191/193) |
| Primary Application | Structural fingerprinting, library matching | Trace quantitation, targeted structural elucidation |
| Matrix Tolerance | Moderate (Requires volatile matrix) | High (With proper chromatographic separation) |
| Isotope Preservation | Poor (Lost in the m/z 111 base peak) | Excellent (Preserved in Q1 precursor selection) |
Mechanistic Fragmentation Analysis
Understanding the causality behind specific mass-to-charge (m/z) ratios is essential for accurate spectral interpretation. The fragmentation of ethyl 4-bromobut-2-ynoate is driven by the stabilization of the resulting carbocations.
EI-MS fragmentation pathways of ethyl 4-bromobut-2-ynoate highlighting key diagnostic ions.
Table 2: Key MS Fragments and Mechanistic Origins
| m/z Value | Ion Type | Neutral Loss | Mechanism | Diagnostic Utility |
| 190 / 192 | [M]⁺• | None | Intact Ionization | Confirms molecular weight and Br isotope ratio. |
| 111 | [M - Br]⁺ | -79 / -81 Da (Br•) | Propargylic Cleavage | Base peak in EI-MS; confirms brominated precursor. |
| 145 / 147 | [M - OEt]⁺ | -45 Da (•OCH₂CH₃) | Inductive Cleavage | Confirms the presence of the ethyl ester moiety. |
| 117 / 119 | [M - CO₂Et]⁺ | -73 Da (•CO₂Et) | α-Cleavage | Identifies the bromopropargyl core structure. |
| 83 | [M - Br - CO]⁺ | -107 Da | Consecutive Loss | Validates the ester carbonyl connectivity. |
Self-Validating Experimental Protocols
To ensure data integrity and trustworthiness, the following protocols are designed as self-validating systems, incorporating internal standards and system suitability checks to isolate instrumental variance from actual sample behavior.
Protocol A: GC-EI-MS Structural Fingerprinting
-
System Readiness & Tuning: Initiate an autotune sequence using Perfluorotributylamine (PFTBA). Causality: Validating that the m/z 69, 219, and 502 ions meet resolution and relative abundance criteria ensures mass axis accuracy before sample injection.
-
Sample Preparation: Dissolve ethyl 4-bromobut-2-ynoate in anhydrous acetonitrile to a final concentration of 10 µg/mL. Spike with 1 µg/mL of bromobenzene-d₅ as an internal standard. Causality: The internal standard validates injection reproducibility and normalizes signal intensity.
-
Chromatographic Separation: Inject 1 µL in splitless mode onto a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness). Maintain the inlet at 250°C. Program the oven from 50°C (hold 1 min) to 250°C at 15°C/min. Use ultra-high-purity Helium as the carrier gas at a constant flow of 1.0 mL/min.
-
Data Acquisition: Operate the MS in full-scan mode (m/z 50–250) with a source temperature of 230°C. Extract ion chromatograms (EIC) for m/z 111 and 190/192 to confirm peak identity and isotopic distribution.
Protocol B: UHPLC-ESI-MS/MS Targeted Quantitation
-
System Readiness & Equilibration: Prime the UHPLC system with mobile phases (A: 0.1% Formic Acid in H₂O; B: 0.1% Formic Acid in Acetonitrile). Causality: Formic acid acts as a critical proton source to drive the formation of the[M+H]⁺ ion, maximizing sensitivity.
-
Sample Preparation: Dilute the analyte to 100 ng/mL in a 50:50 mixture of Mobile Phase A and B. Include a post-column infusion of a stable-isotope-labeled standard. Causality: Continuous infusion monitors for matrix-induced ion suppression, ensuring quantitative reliability.
-
Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm). Run a gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
-
MS/MS (CID) Acquisition: Operate in ESI positive mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C. In Q1, isolate the precursor ions m/z 191 and 193. Apply a Collision Energy (CE) of 15–20 eV using Argon gas in Q2. Monitor the product ion m/z 111 in Q3 (Multiple Reaction Monitoring, MRM mode).
References
-
Park, Y., Kang, D., Jeon, W. H., Ryu, T., & Lee, P. H. (2010). "Preparation of Ethyl 2-Aryl 2,3-Alkadienoates via Palladium-Catalyzed Selective Cross-Coupling Reactions." The Journal of Organic Chemistry, ACS Publications. URL:[Link]
Ethyl 4-bromobut-2-ynoate proper disposal procedures
Standard Operating Procedure: Safe Handling and Disposal of Ethyl 4-bromobut-2-ynoate
Ethyl 4-bromobut-2-ynoate (CAS: 39595-70-5) is a highly reactive, bifunctional building block widely utilized in organic synthesis and drug development. Featuring both an alkyl bromide and an alkyne ester, it is a potent alkylating agent. Due to its high reactivity, it is classified as a severe skin and eye corrosive (H314) and a respiratory irritant (H335)[1].
For research and drug development professionals, establishing a rigorous, self-validating disposal protocol is not just a regulatory requirement; it is a critical component of laboratory safety and environmental stewardship. This guide outlines the essential logistical and operational procedures for managing Ethyl 4-bromobut-2-ynoate waste streams.
Hazard Profile and Material Compatibility
Before initiating any disposal procedures, personnel must understand the physical and chemical properties that dictate the handling of this compound. Ethyl 4-bromobut-2-ynoate must never be discharged into the environment, waterways, or standard sewer systems[1].
| Parameter | Specification / Requirement | Causality / Rationale |
| Waste Classification | Halogenated Organic Waste | Contains bromine. Mixing with non-halogenated waste complicates professional incineration and risks the generation of toxic byproducts (e.g., dioxins). |
| Primary Hazard | Corrosive (H314), Irritant (H335)[1] | The allylic/propargylic bromide is highly electrophilic, reacting rapidly with biological nucleophiles (skin, mucous membranes). |
| PPE Requirements | Nitrile/Butyl gloves, splash goggles, lab coat, fume hood[1] | Prevents direct dermal or inhalation exposure to corrosive vapors and aerosols. |
| Container Compatibility | HDPE or PTFE-lined glass | Standard metal containers may corrode over time due to the potential generation of trace hydrobromic acid (HBr) from ambient hydrolysis. |
Operational Disposal Workflow
The following diagram illustrates the logical progression of waste management for this compound, ensuring that every step from the reaction bench to final institutional transfer is accounted for.
Workflow for the safe segregation and disposal of Ethyl 4-bromobut-2-ynoate.
Step-by-Step Disposal Protocol
To maintain scientific integrity and operational safety, bench-level chemical neutralization (e.g., DIY hydrolysis or amine quenching) of bulk waste is strictly discouraged due to the risk of uncontrolled exothermic reactions and the release of hazardous vapors. Instead, rely on institutional segregation and professional disposal.
Phase 1: Pre-Disposal Preparation
-
Engineering Controls: Ensure all waste transfer operations occur strictly under a certified chemical fume hood to prevent the buildup of corrosive aerosols or fumes[1].
-
PPE Verification: Don appropriate chemical-resistant gloves (double-gloving is recommended for highly reactive alkylating agents), a fully buttoned lab coat, and chemical splash goggles[1].
Phase 2: Waste Segregation and Collection
-
Identify the Stream: Route all unreacted starting material, reaction mixtures, and contaminated solvents into a designated Halogenated Organic Waste container.
-
Avoid Incompatibilities: Ensure the waste container does not contain strong bases, strong oxidizers, or reactive metals, as Ethyl 4-bromobut-2-ynoate can react vigorously with these species.
Phase 3: Packaging and Labeling
-
Primary Containment: Transfer the liquid waste into a chemically compatible container (e.g., high-density polyethylene (HDPE) or a glass bottle with a PTFE-lined cap).
-
Seal and Vent: Keep the container tightly closed when not actively adding waste[1]. If your institution utilizes vented caps for active accumulation areas to prevent pressure buildup, ensure they are functioning correctly.
-
GHS Labeling: Clearly label the container with the full chemical name ("Ethyl 4-bromobut-2-ynoate"), the primary hazard ("Corrosive / Halogenated Organic"), and the accumulation start date.
Phase 4: Institutional Transfer
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated Satellite Accumulation Area (SAA), away from direct sunlight or heat sources[1]. Store locked up[1].
-
Licensed Disposal: Do not attempt to treat the waste in-house. Ensure the product and its inner packaging are disposed of exclusively by licensed hazardous waste carriers coordinated through your institution's Environmental Health and Safety (EHS) department[1].
Emergency Spill Protocol during Disposal
If a spill occurs during the waste transfer process, immediate and methodical action is required to prevent exposure and environmental contamination:
-
Evacuate and Ventilate: Keep personnel away from the spill/leak area and ensure maximum fume hood exhaust or room ventilation is active[1].
-
Containment: Do not use combustible materials like paper towels. Absorb the spilled material with an inert, non-combustible absorbent such as dry sand, silica gel, or vermiculite[1].
-
Collection: Using non-sparking tools, sweep the absorbed mixture into an airtight, chemically compatible container[1].
-
Disposal: Label this container as hazardous spill debris and route it through the exact same EHS disposal channels as the liquid waste[1].
References
Sources
Personal protective equipment for handling Ethyl 4-bromobut-2-ynoate
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of regulatory compliance, but as an exercise in understanding chemical causality. When handling highly reactive bifunctional building blocks like Ethyl 4-bromobut-2-ynoate (CAS: 39595-70-5) [1], standard safety protocols must be elevated.
This guide provides a comprehensive, mechanistic approach to the personal protective equipment (PPE), operational workflows, and disposal protocols required for this specific compound, ensuring your laboratory maintains the highest standards of safety and scientific integrity.
Mechanistic Hazard Profiling: Understanding the Threat
To design an effective safety protocol, we must first understand why Ethyl 4-bromobut-2-ynoate is exceptionally hazardous.
Classified under GHS as causing severe skin burns and eye damage (H314) and respiratory irritation (H335)[2], this compound is a potent, low-molecular-weight alkylating agent[3]. Its extreme reactivity stems from its molecular architecture: a propargylic bromine atom flanked by an alkyne and an electron-withdrawing ethyl ester group.
This electronic environment highly activates the propargylic position, making it exceptionally susceptible to nucleophilic attack via both direct ( SN2 ) and rearrangement ( SN2′ ) pathways[3]. In a biological context, if this chemical breaches your PPE, it will rapidly alkylate nucleophilic residues (such as thiols and primary amines) on your skin's proteins and cellular DNA, leading to immediate, severe, and potentially irreversible tissue necrosis.
Electrophilic reactivity pathway demonstrating biological hazards vs. controlled chemical quenching.
Evidence-Based PPE Matrix
Because Ethyl 4-bromobut-2-ynoate is a halogenated ester, standard laboratory nitrile gloves offer insufficient breakthrough times for continuous contact. The ester functionality acts as a highly effective permeation enhancer through thin nitrile barriers.
| PPE Category | Recommended Material / Specification | Mechanistic Justification |
| Primary Gloves | Butyl Rubber or Laminate (e.g., Silver Shield) | Butyl rubber provides superior resistance to halogenated organics and esters, preventing rapid permeation of the alkylating agent. |
| Secondary Gloves | Heavy-duty Nitrile (8+ mil) | Worn over laminate gloves for dexterity. If used alone (not recommended), they must be treated as splash-protection only and changed immediately upon contact. |
| Eye Protection | Chemical Splash Goggles + Face Shield | Standard safety glasses are inadequate. The H314 classification mandates full mucosal protection against corrosive vapors and micro-droplets[2]. |
| Body Protection | Flame-Resistant (FR) Lab Coat + Neoprene Apron | Protects against accidental spills. The neoprene apron provides an impermeable barrier against the corrosive liquid. |
| Respiratory | Fume Hood (80-100 fpm) / OV Respirator | Must be handled in a certified fume hood[2]. If a spill occurs outside the hood, a full-face respirator with Organic Vapor (OV) cartridges is mandatory. |
Operational Workflow & Engineering Controls
Every protocol involving this compound must be a self-validating system designed to minimize exposure to its corrosive and lachrymatory vapors[2].
Step-by-Step Handling Methodology
-
Environmental Isolation: Verify the chemical fume hood is operating at an optimal face velocity (80–100 fpm). Clear the workspace of all incompatible materials, particularly strong oxidizing agents and strong bases[2].
-
Inert Atmosphere Setup: Because propargylic bromides can degrade and darken upon exposure to atmospheric moisture and light, flush your reaction vessel with dry Argon or Nitrogen.
-
Closed-System Transfer: Never pour this reagent. Use a gas-tight glass syringe equipped with a stainless steel needle for all volumetric transfers. This prevents the release of corrosive aerosols into the hood environment.
-
Thermal Control: Initiate all reactions involving Ethyl 4-bromobut-2-ynoate at sub-ambient temperatures (0°C to -20°C). The highly favorable thermodynamics of its alkylation reactions can lead to rapid exothermic runaways if uncontrolled.
Standard operating workflow for the safe handling and execution of reactions with propargylic bromides.
Spill Mitigation & Emergency Response
In the event of a spill, standard absorbent pads are insufficient due to the compound's volatility and toxicity.
-
Small Spills (Inside Hood): Do not use combustible materials like sawdust. Cover the spill with an inert, inorganic absorbent (e.g., dry sand or vermiculite). Once absorbed, carefully scoop the solid into a secondary containment vessel and immediately apply the chemical deactivation protocol (Section 5).
-
Skin Contact: Immediate action is critical to prevent deep tissue burns. Remove contaminated clothing instantly. Flush the affected area with copious amounts of water under a safety shower for a minimum of 15 minutes[2]. Seek immediate medical attention, providing the SDS to the attending physician.
Waste Disposal & Chemical Deactivation Protocol
Critical Warning: Never dispose of unquenched Ethyl 4-bromobut-2-ynoate directly into general organic waste carboys. Its potent electrophilic nature will cause it to react with other waste components (such as amines or alcohols), potentially generating heat, pressure, and secondary toxic byproducts.
Step-by-Step Quenching Methodology
To safely dispose of residual reagent, we must intentionally force the SN2 substitution to convert the hazardous propargylic bromide into a benign, non-alkylating adduct.
-
Preparation: In a wide-mouth Erlenmeyer flask inside the fume hood, prepare a 1M aqueous solution of Sodium Thiosulfate ( Na2S2O3 ). Alternatively, a dilute solution of a secondary amine (e.g., diethanolamine) in an alcohol solvent can be used.
-
Cooling: Place the quenching flask in an ice-water bath and begin magnetic stirring.
-
Controlled Addition: Using a syringe or dropping funnel, add the residual Ethyl 4-bromobut-2-ynoate dropwise to the vigorously stirred quenching solution.
-
Verification: Allow the mixture to stir for at least 2 hours at room temperature to ensure complete consumption of the alkylating agent.
-
Disposal: Once deactivated, transfer the resulting mixture to a clearly labeled "Halogenated Organic Waste" container for professional environmental disposal.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
